![molecular formula C20H23FN2O2S B2791538 N-(2-fluorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide CAS No. 1421471-80-8](/img/structure/B2791538.png)
N-(2-fluorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide
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Overview
Description
N-(2-fluorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as FMT, and it has been synthesized using a variety of methods. In
Scientific Research Applications
FMT has been studied for its potential use in scientific research. This compound has been shown to have activity against various types of cancer cells, including breast cancer, lung cancer, and ovarian cancer. FMT has also been studied for its potential use as an antipsychotic drug, as it has been shown to have activity against dopamine receptors in the brain.
Mechanism of Action
The mechanism of action of FMT is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. FMT has also been shown to have activity against dopamine receptors in the brain, which may explain its potential use as an antipsychotic drug.
Biochemical and Physiological Effects:
FMT has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, as mentioned above. FMT has also been shown to have activity against dopamine receptors in the brain, which may explain its potential use as an antipsychotic drug. Additionally, FMT has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using FMT in lab experiments is its high purity and yield when synthesized using the method mentioned above. Additionally, FMT has been shown to have activity against various types of cancer cells, which makes it a promising compound for cancer research. However, one limitation of using FMT in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Future Directions
There are many future directions for the study of FMT. One direction is the further exploration of its potential as an antipsychotic drug. Another direction is the study of its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of FMT, which may lead to the development of new drugs for the treatment of cancer and other diseases.
Synthesis Methods
FMT can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-fluoroaniline with 4-methoxybenzyl chloride, followed by the reaction with piperidine-1-carboxylic acid and thioacetic acid. This method yields FMT with a high purity and yield.
properties
IUPAC Name |
N-(2-fluorophenyl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2S/c1-25-16-6-8-17(9-7-16)26-14-15-10-12-23(13-11-15)20(24)22-19-5-3-2-4-18(19)21/h2-9,15H,10-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUGBADPLLWLNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide |
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